Product packaging for Chromium 2-ethylhexanoate(Cat. No.:CAS No. 7329-33-1)

Chromium 2-ethylhexanoate

Cat. No.: B12351409
CAS No.: 7329-33-1
M. Wt: 196.21 g/mol
InChI Key: NPCUWXDZFXSRLT-UHFFFAOYSA-N
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Description

Significance in Advanced Chemical Synthesis and Material Science

The primary significance of chromium 2-ethylhexanoate (B8288628) in academic and industrial research lies in its role as a catalyst or catalyst precursor. ontosight.aiamericanelements.com It is a key component in catalyst systems for polymerization and oligomerization reactions, most notably the selective trimerization of ethylene (B1197577) to produce 1-hexene (B165129). wikipedia.orgsdlookchem.com This process is of significant industrial importance as 1-hexene is a valuable comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE). ontosight.ai

The Phillips selective ethylene trimerization catalyst system, for example, combines chromium 2-ethylhexanoate with co-catalysts such as 2,5-dimethylpyrrole (DMP) and aluminum alkyls like triethylaluminum (B1256330) (AlEt₃) and diethylaluminum chloride (AlEt₂Cl). acs.org The activation of this system involves the reduction of the Cr(III) precursor to lower oxidation states, which are believed to be the active catalytic species. acs.orgresearchgate.net Spectroscopic studies have shown the formation of Cr(II) and even Cr(I) species upon activation. acs.orgrug.nl

Beyond ethylene trimerization, this compound is also used in the production of other linear alpha-olefins, such as 1-octene (B94956). sdlookchem.com Its catalytic activity is highly dependent on the composition of the catalyst system and the reaction conditions. researchgate.net In material science, its applications extend to being a source for chromium in non-aqueous systems, which can be relevant for thin film deposition and the creation of pigments and coatings. americanelements.comsdlookchem.com It is also used as an adhesion promoter. americanelements.com

Table 1: Properties of Chromium(III) 2-ethylhexanoate

Property Value
Chemical Formula C₂₄H₄₅CrO₆
Molar Mass 481.6 g/mol
Appearance Green solid
Density 1.01 g/cm³
Solubility Soluble in organic solvents like mineral spirits

Data sourced from multiple references. ontosight.aiwikipedia.orgsdlookchem.com

Historical Overview of Research Trajectories

The development of chromium-based catalysts for ethylene polymerization dates back to the mid-20th century. However, the specific application of this compound in selective ethylene trimerization is a more recent advancement. The Phillips catalyst system utilizing this compound was developed for the commercial production of 1-hexene.

Early research focused on the synthesis and basic characterization of chromium carboxylates. More recent research has delved into the complex mechanistic details of the catalytic cycle. Advanced spectroscopic techniques like X-ray Absorption Spectroscopy (XAS), Electron Paramagnetic Resonance (EPR), and UV-vis spectroscopy have been employed to study the activation process of the this compound-based catalyst systems. acs.orgrug.nl These studies have provided insights into the dynamic changes in the oxidation state and coordination environment of the chromium center during catalysis. acs.orgrug.nlresearchgate.net

Furthermore, research has explored different synthesis methods for this compound to control its structure and purity, which in turn affects its catalytic performance. researchgate.net This includes mechanochemical synthesis and electrochemical methods. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have also been conducted to understand the mechanism of ethylene trimerization at a molecular level. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16CrO2 B12351409 Chromium 2-ethylhexanoate CAS No. 7329-33-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7329-33-1

Molecular Formula

C8H16CrO2

Molecular Weight

196.21 g/mol

IUPAC Name

chromium;2-ethylhexanoic acid

InChI

InChI=1S/C8H16O2.Cr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

NPCUWXDZFXSRLT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.[Cr]

Origin of Product

United States

Synthesis Methodologies and Novel Synthetic Routes for Chromium 2 Ethylhexanoate Complexes

Conventional Synthetic Approaches and Their Limitations

Conventional methods for synthesizing chromium 2-ethylhexanoate (B8288628) typically involve the reaction of a chromium(III) salt with a salt of 2-ethylhexanoic acid. These approaches are widely practiced but possess inherent limitations, particularly regarding the purity and anhydrous nature of the final product.

Reaction of Chromium(III) Chloride with 2-Ethylhexanoic Acid Salts

A common conventional route is the reaction of chromium(III) chloride with a salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. researchgate.net This salt metathesis reaction is typically performed in a suitable solvent. The reaction can also be carried out with other chromium(III) salts like chromium nitrate (B79036). researchgate.net In aqueous media, chromium nitrate nonahydrate can be reacted with sodium 2-ethylhexanoate. google.com The choice of the chromium salt and the reaction conditions can influence the nature and purity of the resulting complex.

One method involves reacting an aqueous solution of a trivalent chromium salt, such as chromium chloride (CrCl₃), with an aqueous solution of an alkali metal salt of 2-ethylhexanoic acid. google.com The alkali metal salt, for instance, sodium 2-ethylhexanoate, can be readily prepared by reacting 2-ethylhexanoic acid with an alkali metal hydroxide (B78521) like sodium hydroxide. google.comgoogle.com The reaction temperature for the synthesis of the chromium compound can range from 20°C to 100°C. google.com

A notable limitation of this approach, particularly when conducted in aqueous solutions, is the potential for the formation of hydrated chromium complexes. researchgate.netgoogle.com These coordinated water molecules can be detrimental to the catalytic activity of the chromium 2-ethylhexanoate, acting as a poison in certain applications like ethylene (B1197577) trimerization. researchgate.netkpfu.ru

Influence of Solvents and Anhydrous Conditions on Product Nature

The choice of solvent and the maintenance of anhydrous conditions are critical factors that significantly influence the nature of the synthesized this compound. The use of aqueous media can lead to the formation of hydrated products, where water molecules are coordinated to the chromium center. researchgate.net This coordinated water can negatively affect the catalyst's performance. researchgate.netkpfu.ru

To circumvent this issue, anhydrous synthesis methods have been developed. One such method involves the reaction of anhydrous sodium 2-ethylhexanoate with a chromium(III) chloride-tetrahydrofuran complex (CrCl₃(THF)₃) in dehydrated tetrahydrofuran (B95107) (THF). researchgate.netchemistryviews.org This approach yields an anhydrous form of chromium(III) tris(2-ethylhexanoate). researchgate.net The synthesis of a monomeric, homoleptic chromium(III) carboxylate, which is soluble in aliphatic solvents, has been achieved through an anhydrous salt metathesis route. researchgate.net

The use of hydrocarbon solvents like methylcyclohexane (B89554) or mineral spirits during the synthesis can facilitate the separation and purification of the product. google.com this compound exhibits high solubility in these solvents, while byproducts and unreacted starting materials may remain in an aqueous layer, allowing for easier isolation of the desired compound. google.com The color of the resulting chromium complex can also be affected by the solvent used during its preparation. acs.org

Parameter Influence on Synthesis References
Reaction Medium Aqueous solutions can lead to hydrated products, potentially reducing catalytic activity. researchgate.netgoogle.comkpfu.ru
Solvents Anhydrous solvents like THF are used to produce anhydrous this compound. Hydrocarbon solvents can aid in product purification. The choice of solvent can also influence the color of the final complex. researchgate.netgoogle.comchemistryviews.orgacs.org
Anhydrous Conditions Crucial for preventing the formation of coordinated water molecules that can act as catalyst poisons. researchgate.netkpfu.ruresearchgate.net

Electrochemical Synthesis Techniques

Electrochemical methods offer a modern and efficient alternative for the synthesis of this compound, addressing some of the key limitations of conventional routes. These techniques can provide a higher degree of control over the reaction and yield products with enhanced purity.

Anodic Dissolution of Chromium Metal in 2-Ethylhexanoic Acid Media

A novel electrochemical approach involves the anodic dissolution of metallic chromium directly in a medium containing 2-ethylhexanoic acid. kpfu.ru This method bypasses the need for chromium salts as starting materials. kpfu.ru By applying an electric current, the chromium metal at the anode oxidizes and dissolves, reacting with the 2-ethylhexanoate anions present in the electrolyte to form the desired this compound complex. kpfu.ru

This direct synthesis from the metal allows for the production of a catalyst with minimal impurities. kpfu.ru The process can be finely controlled by adjusting the electrochemical parameters, such as current density and potential, which in turn influences the rate of reaction and the properties of the product.

Advantages of Electrochemical Methods in Catalyst Production

The electrochemical synthesis of this compound presents several advantages over traditional chemical methods, particularly for applications where high purity is paramount. kpfu.ru

Key benefits include:

High Purity: The direct use of metallic chromium eliminates the presence of halide anions (like chloride) and coordinated water molecules, which are known catalyst poisons. kpfu.ru

Environmental Friendliness: This technology is considered more environmentally friendly due to the reduction of by-products and waste streams. kpfu.ru

Controllability: The synthesis process is highly controllable, allowing for precise management of reaction conditions and product quality. kpfu.ru

Efficiency: Electrochemical methods can lead to high conversion of starting materials, high current and preparative yields, and potentially lower energy consumption. kpfu.ru

Feature Advantage in Catalyst Production Reference
Starting Material Direct use of metallic chromium. kpfu.ru
Product Purity Avoids halide anions and coordinated water, which are catalytic poisons. kpfu.ru
Process Control Allows for precise control over the synthesis, leading to consistent product quality. kpfu.ru
Environmental Impact Minimal by-products and waste, making it an environmentally friendly process. kpfu.ru
Efficiency High conversion of reagents, high yields, and potentially lower energy consumption. kpfu.ru

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents a solvent-free and often more environmentally benign route to producing this compound. This solid-state method relies on mechanical energy to initiate and drive the chemical reaction.

A developed method for the synthesis of chromium(III) tris(2-ethylhexanoate) involves the mechanochemical interaction of solid chromium(III) chloride with sodium 2-ethylhexanoate in the absence of a solvent. researchgate.net The process is typically carried out in a ball mill or a similar apparatus that provides the necessary mechanical activation. This initial mechanical treatment is followed by a heating step of the reaction mixture. researchgate.net

Interaction of Chromium(III) Chloride with Sodium 2-Ethylhexanoate

The reaction between chromium(III) chloride and sodium 2-ethylhexanoate is a common pathway to this compound, but the outcome is profoundly influenced by the presence of water.

In aqueous media, the reaction of chromium(III) chloride with three equivalents of sodium 2-ethylhexanoate does not yield the expected tris(2-ethylhexanoate)chromium(III) (Cr(EH)₃). Instead, it unexpectedly produces a hydroxylated species, (2-ethylhexanoate)₂CrOH. rsc.org This highlights the propensity of chromium(III) to undergo hydrolysis, leading to the formation of hydroxo-bridged or polynuclear complexes rather than the simple monomeric carboxylate.

Conversely, under strictly anhydrous conditions, the synthesis of the homoleptic monomeric chromium(III) 2-ethylhexanoate is achievable. This is typically accomplished through an anhydrous salt metathesis reaction in a non-aqueous solvent like tetrahydrofuran (THF). chemistryviews.org In this process, a THF adduct of chromium(III) chloride, such as CrCl₃(THF)₃, is reacted with sodium 2-ethylhexanoate. The driving force for this reaction is the precipitation of sodium chloride, which shifts the equilibrium towards the formation of the desired chromium(III) carboxylate complex. chemistryviews.org The successful isolation of the monomeric Cr(EH)₃ is contingent upon the scrupulous exclusion of moisture throughout the reaction and workup procedures. acs.org

ReactantsSolventKey ConditionProduct
CrCl₃WaterAqueous(EH)₂CrOH
CrCl₃(THF)₃THFAnhydrousCr(EH)₃

Impact of Mechanical Activation and Thermal Treatment

A novel and environmentally benign approach to the synthesis of chromium(III) tris(2-ethylhexanoate) involves a solvent-free mechanochemical method. researchgate.net This process utilizes the direct mechanical interaction of solid chromium(III) chloride with sodium 2-ethylhexanoate in a ball mill. researchgate.net The mechanical activation facilitates the solid-state reaction between the reactants.

Subsequent thermal treatment of the mechanically activated mixture is a crucial step to drive the reaction to completion. researchgate.net This combined approach of mechanical activation followed by heating has been shown to produce chromium(III) tris(2-ethylhexanoate) in a high yield of approximately 75%. researchgate.net This method offers several advantages over solvent-based syntheses, including the elimination of solvent waste and potentially shorter reaction times. The influence of the duration of mechanical activation and the temperature of the subsequent thermal treatment are key parameters in optimizing the yield and purity of the final product. researchgate.net

Synthesis StepDescriptionOutcome
Mechanical ActivationSolid-state milling of CrCl₃ and Sodium 2-ethylhexanoateIntimate mixing and initiation of solid-state reaction
Thermal TreatmentHeating of the activated mixtureCompletion of the reaction to form Cr(EH)₃

Investigation of Homoleptic Monomeric Chromium(III) Carboxylate Synthesis

The synthesis of homoleptic monomeric chromium(III) carboxylates, which contain only one type of ligand (the carboxylate) and a single chromium center, presents significant challenges. These complexes are of interest due to their potential applications in catalysis, where the absence of water or other coordinated ligands can be advantageous. chemistryviews.org

Anhydrous Salt Metathesis Routes

The most successful strategy for the preparation of the first homoleptic monomeric chromium(III) carboxylate, specifically chromium(III) 2-ethylhexanoate, has been through anhydrous salt metathesis. chemistryviews.org This synthetic route involves the reaction of a chromium(III) halide precursor with a carboxylate salt in a dry, non-coordinating solvent. chemistryviews.org

The key features of this methodology are:

Anhydrous Precursors: The use of anhydrous chromium(III) chloride, often as its THF adduct CrCl₃(THF)₃, is essential to prevent the formation of hydrated or oligo/polynuclear species. chemistryviews.org

Salt Byproduct Precipitation: The reaction is driven forward by the precipitation of an inorganic salt, typically sodium chloride, when using sodium 2-ethylhexanoate. chemistryviews.org

Characterization: The resulting monomeric complex, Cr(EH)₃, has been thoroughly characterized by a suite of analytical techniques including elemental analysis, infrared (IR) and Raman spectroscopy, Field Desorption Mass Spectrometry (FD-MS), and high-energy X-ray diffraction to confirm its monomeric and homoleptic nature. chemistryviews.org

Challenges in Monomeric Complex Isolation and Stability

The isolation and long-term stability of homoleptic monomeric chromium(III) carboxylates are fraught with difficulties, primarily due to the high propensity of chromium(III) to form polynuclear complexes in the presence of protic species. chemistryviews.org

Key challenges include:

Hydrolytic Instability: Monomeric chromium(III) carboxylates are highly susceptible to hydrolysis. Even trace amounts of water can lead to the formation of more thermodynamically stable, oxo- or hydroxo-bridged polynuclear clusters. acs.org Structurally characterized chromium(III) carboxylates often exist as clusters with various bridging groups introduced from aqueous reaction conditions. researchgate.net

Formation of Polynuclear Complexes: In non-anhydrous conditions, the synthesis often leads to the formation of polynuclear species. For instance, the attempted synthesis of Cr(EH)₃ from hydrated chromium(III) chloride results in the formation of polynuclear chromium complexes. acs.org

Rigorous Anhydrous Conditions: The successful synthesis and isolation of the monomeric complex necessitate the strict adherence to anhydrous conditions during the reaction, purification, and storage to maintain its stability. chemistryviews.org The presence of water and other protic sources can be incompatible with certain applications, such as catalysis involving alkylaluminum activators. rsc.org

ChallengeDescriptionConsequence
HydrolysisHigh sensitivity to water.Formation of hydroxo- or oxo-bridged polynuclear complexes.
Polynuclear Complex FormationTendency of Cr(III) to form clusters in the presence of water.Difficulty in isolating the desired monomeric species.
Requirement for Anhydrous ConditionsThe need to exclude moisture at all stages of synthesis and handling.Increased complexity and cost of the synthetic procedure.

Structural Elucidation and Coordination Chemistry of Chromium 2 Ethylhexanoate Complexes

Advanced Spectroscopic Characterization Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic structure and local coordination environment of the chromium atoms in 2-ethylhexanoate (B8288628) complexes. acs.orgresearchgate.net The technique, particularly the X-ray Absorption Near Edge Structure (XANES) region, is highly sensitive to the oxidation state and geometry of the absorbing atom. stanford.edusemanticscholar.org

Studies on chromium compounds have established that the energy of the K-edge absorption shifts to higher values as the oxidation state of the chromium ion increases. ias.ac.in For instance, the shift for Cr(III) compounds is typically in the range of 13-20 eV compared to elemental chromium. ias.ac.in Beyond the oxidation state, the position and features of the absorption edge are significantly influenced by the electronegativity of the ligands and the coordination geometry of the metal center. stanford.edu

In the context of chromium 2-ethylhexanoate, which is often used as a catalyst precursor, XAS has been instrumental in characterizing its bulk form. acs.orgresearchgate.net Analysis of commercial sources of what is nominally referred to as chromium(III) 2-ethylhexanoate has revealed a more complex reality. XAS data indicates the prevalence of trinuclear, ionic complexes rather than simple monomeric species. acs.org Specifically, the precursor has been identified as a trinuclear oxo-centered complex, [Cr₃O(2-EH)₆(H₂O)₃]Cl. acs.orgresearchgate.net Further Cr K-edge XAS studies have been used to probe the geometry of this trinuclear complex in solution. acs.org

Table 1: Selected XAS Data for Chromium Complexes

Compound/System Technique Finding
Commercial this compound XAS Indicates the presence of trinuclear, ionic complexes. acs.org
[Cr₃O(2-EH)₆(H₂O)₃]Cl in toluene (B28343) Cr K-edge XAS Used to probe the geometry of the complex. acs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic species, such as the Cr(III) and Cr(I) ions present in this compound systems. acs.orgacs.org The technique provides detailed information about the electronic structure of the metal center and its immediate coordination sphere.

For the well-characterized trinuclear complex, [Cr₃O(2-EH)₆(H₂O)₃]Cl, variable-temperature EPR measurements have provided significant structural insights. acs.org Antiferromagnetic interactions between the chromium centers give rise to distinct spin states. acs.org At low temperatures (e.g., 8K), a sharp resonance with a g-value of approximately 1.95 is observed, which is consistent with the population of the S = 1/2 ground state. acs.org At slightly higher temperatures (15K and 40K), a broad resonance appears around g ≈ 1.93, which is characteristic of a thermally accessible S = 3/2 excited state. acs.org

EPR is also crucial for monitoring the changes in chromium oxidation state during catalytic reactions. acs.org For example, in ethylene (B1197577) trimerization catalyst systems that use this compound as a precursor, EPR studies have tracked the reduction of the initial Cr(III) species and the formation of catalytically active Cr(I) complexes. acs.orgacs.org The concentration and nature of these paramagnetic chromium species are directly correlated with the catalytic activity of the system. acs.org

Table 2: EPR Spectroscopic Data for a this compound Complex

Complex Temperature g-value Assignment
[Cr₃O(2-EH)₆(H₂O)₃]Cl 8 K ~1.95 (sharp) S = 1/2 ground state acs.org

UV-Vis spectroscopy probes the electronic transitions within the d-orbitals of the chromium ion and charge-transfer bands between the metal and its ligands. The positions and intensities of the absorption bands are sensitive to the oxidation state and coordination environment of the chromium center.

The trinuclear chromium(III) 2-ethylhexanoate complex, [Cr₃O(2-EH)₆(H₂O)₃]Cl, exhibits a characteristic UV-Vis spectrum with two primary absorption bands at 411 nm and 572 nm. acs.org These bands are associated with d-d electronic transitions typical for Cr(III) in an octahedral-like environment.

This technique is particularly useful for monitoring rapid changes in the catalyst system upon activation. Stopped-flow UV-Vis experiments have shown that upon reaction with aluminum alkyl co-catalysts, the initial spectrum of the this compound complex changes almost instantaneously (<5 ms). acs.org An immediate shift in the absorption bands is observed, with a new band appearing at 580 nm and another band around 410 nm, indicating a rapid transformation of the chromium precursor. acs.org This transformation is associated with the reduction of the trinuclear Cr(III) complex to a polynuclear Cr(II) species. acs.orgresearchgate.net

Table 3: UV-Vis Absorption Data for this compound Species

Species Wavelength (λmax) Observation
[Cr₃O(2-EH)₆(H₂O)₃]Cl 411 nm, 572 nm Initial precursor spectrum. acs.org

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information on the coordination mode of the 2-ethylhexanoate ligand to the chromium center. The frequencies of the carboxylate (COO⁻) stretching vibrations are particularly diagnostic.

The free 2-ethylhexanoate ligand (as a sodium salt) shows a strong characteristic peak for the asymmetric carboxylate stretch. uwaterloo.ca Upon coordination to a metal center, the positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching bands, and the separation between them (Δν = νₐₛ - νₛ), can distinguish between different binding modes: monodentate, bidentate chelating, and bidentate bridging. uwaterloo.ca

For the trinuclear complex [Cr₃O(2-EH)₆(H₂O)₃]Cl, the Attenuated Total Reflection (ATR)-FTIR spectrum clearly shows the characteristic carboxylate stretches, confirming the coordination of the ethylhexanoate ligand to the chromium centers. acs.org Analysis of these bands is consistent with a bridging coordination mode for the carboxylate ligands, which is expected for an oxo-centered trinuclear structure. Comparing the spectrum of the complex to that of the free ligand, ethyl hexanoate, where the C=O stretch appears around 1739 cm⁻¹, allows for the precise assignment of coordination-induced shifts. nih.govresearchgate.net

Table 4: Representative FTIR Frequencies for Carboxylate Coordination

Vibration Mode Typical Frequency Range (cm⁻¹) Significance
C=O Stretch (free ester) ~1739 cm⁻¹ Reference frequency for the uncoordinated ligand carbonyl. nih.govresearchgate.net
Asymmetric COO⁻ Stretch (νₐₛ) 1540 - 1650 cm⁻¹ Position is sensitive to coordination mode.
Symmetric COO⁻ Stretch (νₛ) 1400 - 1450 cm⁻¹ Position is sensitive to coordination mode.

Mass spectrometry (MS) is a vital tool for identifying the various nuclearities (monomeric, dimeric, polymeric) of this compound complexes present in a sample. The technique provides direct evidence of the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and fragmentation patterns.

While this compound is often nominally formulated as the monomeric Cr(2-EH)₃, synthetic attempts frequently lead to mixtures. acs.org Mass spectrometry has shown that synthesizing the compound under standard conditions often results in the formation of polynuclear chromium complexes. acs.org Even under anhydrous conditions designed to favor the monomer, significant amounts of polynuclear products can be identified alongside the mononuclear complex. acs.org

Electrospray Ionization (ESI-MS) has been particularly effective in characterizing the common trinuclear oxo-cluster. In the positive ion mode ESI spectrum, a prominent peak corresponding to the [Cr₃O(2-EH)₆]⁺ fragment is observed, with a found m/z of 1030.47, which matches the calculated m/z of 1030.46. acs.org This provides definitive evidence for the trinuclear core structure of this prevalent complex.

Table 5: Mass Spectrometry Data for this compound Species

Technique Ion Fragment m/z (found) m/z (calculated) Inferred Species
ESI-MS (+) [Cr₃O(2-EH)₆]⁺ 1030.47 1030.46 Trinuclear oxo-centered complex acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in chemistry. However, its direct application to the structural analysis of this compound is severely limited. The Cr(III) center is paramagnetic, which causes significant broadening and shifting of NMR signals of nearby nuclei, rendering standard ¹H and ¹³C NMR spectra uninformative for direct characterization of the complex's structure. researchgate.net

Despite this limitation, NMR spectroscopy is highly valuable in mechanistic studies of catalytic systems where this compound is a precursor. acs.org In these systems, the chromium complex is used in conjunction with other reagents, such as aluminum alkyls and pyrrole-based ligands. While the chromium species itself may be NMR-silent, the technique can be used to monitor the transformations of the diamagnetic organic ligands and organoaluminum co-catalysts. For example, ¹H NMR experiments have been used to show that in the Phillips ethylene trimerization system, the 2,5-dimethylpyrrole (DMP) ligand reacts exclusively with the aluminum co-catalyst (AlEt₃) rather than directly with the chromium complex during the initial activation steps. acs.org Such studies provide crucial insights into the sequence of reactions that lead to the formation of the active catalyst.

X-ray Diffraction Studies of Complex Structures

X-ray diffraction (XRD) stands as a cornerstone technique for probing the atomic and molecular structure of materials. Its application to this compound has been pivotal in understanding its various forms, although obtaining single-crystal data has been challenging due to the frequent formation of amorphous or oily products.

High-energy X-ray diffraction is a powerful tool for characterizing materials that are not amenable to conventional single-crystal X-ray diffraction. This technique is particularly useful for studying complex systems, including amorphous materials and solutions. Research has indicated the use of high-energy X-ray diffraction in the characterization of the first homoleptic monomeric chromium(III) carboxylate, which was synthesized via an anhydrous salt metathesis route. This approach allowed for the structural probing of this aliphatic-soluble complex, complementing findings from other methods like field desorption mass spectrometry (FD-MS), infrared (IR), and Raman spectroscopy.

The diffraction pattern of a material provides a fingerprint of its atomic arrangement. Crystalline materials produce sharp, well-defined peaks, indicative of long-range periodic order. In contrast, amorphous materials, lacking this long-range order, exhibit broad, diffuse halos.

Studies on this compound have revealed the existence of both amorphous and what are presumed to be microcrystalline or disordered forms. For instance, a well-defined neutral chromium precursor, identified as Cr(2-ethylhexanoate)₂OH, was obtained as a pale purple amorphous solid. The amorphous nature of this solid is a key characteristic, suggesting a lack of the regular, repeating atomic arrangement found in crystalline solids.

In the context of its synthesis, X-ray diffraction has been employed to monitor the progress of mechanochemical interactions between chromium(III) chloride and sodium 2-ethylhexanoate. The resulting diffraction patterns of the reaction mixture show reflections corresponding to the starting materials and the sodium chloride byproduct, while the this compound product itself contributes to the amorphous background, further indicating its non-crystalline nature under these synthesis conditions.

Investigations into Mononuclear versus Polynuclear Structures

A central question in the chemistry of this compound is whether it exists as a simple mononuclear species, Cr(C₈H₁₅O₂)₃, or as more complex polynuclear assemblies. Evidence from various analytical techniques points to the prevalence of polynuclear structures, although the existence of a monomeric form under specific conditions is also supported.

A significant body of research has characterized the common commercial form of this compound not as a mononuclear complex, but as a trinuclear oxo-centered cluster with the general formula [Cr₃O(RCO₂)₆(H₂O)₃]Cl, where RCO₂ is the 2-ethylhexanoate ligand. acs.orgresearchgate.net This structure consists of a central oxygen atom bonded to three chromium(III) ions, which are bridged by the carboxylate ligands.

The characterization of this trinuclear complex has been supported by multiple analytical methods:

Mass Spectrometry: Shows the formation of polynuclear chromium complexes. acs.org

Elemental Analysis and X-ray Absorption Spectroscopy (XAS): Analysis of commercial sources of this compound indicates the presence of trinuclear, ionic complexes. acs.org

Infrared (IR) Spectroscopy: The attenuated total reflection (ATR) infrared spectrum of the complex shows characteristic carboxylate stretches that are consistent with a trinuclear structure. acs.org

EPR Spectroscopy: Provides additional evidence for the trinuclear nature of the complex. acs.org

Computational studies using Density Functional Theory (DFT) have been employed to model the geometry of the [Cr₃O(2-EH)₆(H₂O)₃]⁺ cation. While experimental Cr-C and Cr-O bond lengths are in excellent agreement with the calculations (with differences of approximately 0.03 Å), a larger deviation is observed for the Cr-Cr distance. acs.org However, the calculated Cr-Cr distance of about 3.26 Å aligns well with the crystal structure of the analogous trinuclear chromium propionate (approximately 3.27 Å). acs.org

ParameterDFT Calculated Value for [Cr₃O(2-EH)₆(H₂O)₃]⁺
Cr-Cr distance ~3.26 Å
Cr-O bond length Excellent agreement with experimental data
Cr-C bond length Excellent agreement with experimental data

This table presents data derived from DFT calculations on the trinuclear this compound cation.

While the trinuclear form is common, the synthesis of a monomeric, homoleptic chromium(III) carboxylate has been reported. researchgate.net This success was achieved using an anhydrous salt metathesis synthetic route, which is crucial as the presence of water appears to favor the formation of polynuclear, oxo-bridged species. kpfu.ru This monomeric complex is soluble in aliphatic solvents. researchgate.net

Although commercially available this compound is often labeled as Cr(2-EH)₃, suggesting a mononuclear structure, investigations have shown that these commercial products are typically the trinuclear complex. acs.org The synthesis of a well-defined neutral chromium precursor with the proposed structure Cr(2-EH)₂OH has also been described. This compound was isolated as a pale purple amorphous solid. acs.orgresearchgate.net

Coordination Environment and Ligand Binding Modes

The 2-ethylhexanoate ligand (C₇H₁₅COO⁻) is a carboxylate that can coordinate to metal centers in various ways. In the context of chromium(III), which typically exhibits an octahedral coordination geometry, the carboxylate groups of the 2-ethylhexanoate ligands play a key role in the structure of the resulting complexes. fiveable.me

In the proposed structure of the monomeric chromium(III) 2-ethylhexanoate, the carboxylate groups coordinate to the chromium atom in a bidentate chelate fashion. researchgate.net This means that both oxygen atoms of the carboxylate group bond to the same chromium center, forming a ring structure. This bidentate chelation contributes to the stability of the complex.

In the case of the trinuclear complex, [Cr₃O(RCO₂)₆(H₂O)₃]Cl, the 2-ethylhexanoate ligands act as bridging ligands. Each carboxylate group spans two chromium(III) ions, holding the trinuclear core together. The coordination sphere of each chromium atom in this complex is completed by the central oxygen atom, oxygen atoms from the bridging carboxylates, and a water molecule.

The coordination environment of the chromium centers is a critical factor in the catalytic activity of these complexes. The lability of the ligands and the accessibility of the chromium centers for substrate binding are directly influenced by the coordination geometry and the binding modes of the 2-ethylhexanoate ligands.

Bidentate Coordination of Carboxylate Ligands

The 2-ethylhexanoate anion (C₈H₁₅O₂⁻) typically acts as a ligand, bonding to the chromium center through its two oxygen atoms. This interaction is primarily a bidentate chelation, a common coordination mode for carboxylate ligands in transition metal complexes researchgate.netwikipedia.org. In this arrangement, both oxygen atoms of the carboxylate group coordinate to a single chromium ion, forming a stable chelate ring.

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy, have been employed to confirm this coordination mode. The analysis of the stretching frequencies of the carboxylate groups provides evidence for the bidentate coordination in chromium(III) 2-ethylhexanoate researchgate.net. Anhydrous synthetic routes can yield a homoleptic monomeric chromium(III) carboxylate complex where the carboxylate groups coordinate to the chromium exclusively in this bidentate fashion researchgate.net.

The coordination of carboxylate ligands to metal centers can be described using different notations, as detailed in the table below. For this compound, the κ² mode is predominant.

Coordination Mode Notation Description
Monodentateκ¹Only one of the two carboxylate oxygen atoms binds to the metal center.
Bidentate Chelateκ²Both oxygen atoms of the carboxylate group bind to the same metal center.
Bidentate Bridgeµ₂Each oxygen atom of the carboxylate group binds to a different metal center, bridging them.

Influence of Water and Other Bridging Groups on Cluster Formation

The presence of water and other potential bridging ligands during the synthesis of this compound has a profound influence on its final structure, leading to the formation of multinuclear clusters instead of simple monomeric species researchgate.net. When syntheses are conducted in aqueous conditions, such as those starting from hydrated chromium salts like CrCl₃·6H₂O, the resulting product is not the simple Cr(2-EH)₃ molecule acs.org.

Instead, a well-characterized trinuclear oxo-centered cluster is formed researchgate.netacs.org. This complex has a general structure of [Cr₃O(RCO₂)₆(H₂O)₃]⁺, where RCO₂ represents the 2-ethylhexanoate ligand researchgate.netacs.org. In this arrangement, three chromium(III) ions are linked together by a central oxo (O²⁻) ligand. The 2-ethylhexanoate groups act as bridging ligands between pairs of chromium atoms, and the coordination sphere of each chromium atom is typically completed by a water molecule researchgate.netacs.org. The formation of these clusters is a common feature of chromium(III) carboxylate chemistry in the presence of water researchgate.net.

The components of this common trinuclear cluster and their structural roles are summarized below.

Component Formula Structural Role
Chromium(III) IonCr³⁺The central metal atoms of the complex.
Oxo LigandO²⁻Acts as a µ₃-bridging ligand, connecting all three chromium ions at the center of the cluster.
2-Ethylhexanoate LigandC₈H₁₅O₂⁻Functions as a µ₂-bridging ligand, linking pairs of chromium ions.
WaterH₂OActs as a terminal ligand, coordinating to a single chromium ion to complete its coordination sphere.

The immediate reduction of this trinuclear Cr(III) carboxylate can lead to the formation of neutral polynuclear Cr(II) carboxylate complexes acs.org. The tendency of chromium to form these bridged, multinuclear structures highlights the critical role that reaction conditions play in determining the ultimate molecular architecture of this compound.

Catalytic Applications of Chromium 2 Ethylhexanoate in Olefin Chemistry

Ethylene (B1197577) Trimerization to 1-Hexene (B165129)

The selective trimerization of ethylene to 1-hexene is a significant industrial process, and Chromium 2-ethylhexanoate (B8288628) is a key component in some of the most successful catalyst systems developed for this purpose. technion.ac.ilresearchgate.net These systems are known for their high activity and selectivity, making them economically viable for large-scale production. nih.govmdpi.com

Chromium 2-ethylhexanoate serves as a crucial precursor in the renowned Phillips-type catalyst system for ethylene trimerization. rsc.orgnih.govresearchgate.net This homogeneous catalyst system, commercialized by Chevron Phillips Chemical, is a landmark in the on-purpose production of 1-hexene. technion.ac.ilacs.org The chromium precursor, often denoted as Cr(EH)₃, is not used in isolation but is activated through a series of reactions with co-catalysts. rsc.orgnih.gov While commercially available this compound is often assumed to be a simple mononuclear complex, studies have revealed its structure can be more complex, potentially existing as a trinuclear Cr(III) species like [Cr₃O(RCO₂)₆(H₂O)₃]Cl. acs.org The precise nature of the chromium precursor can influence the catalyst's performance, with well-defined precursors leading to more consistent and higher activity. rsc.orgnih.gov The activation process involves the reduction of the Cr(III) precursor to a more active, lower oxidation state. acs.org

The activation and performance of the this compound precursor are critically dependent on a multi-component co-catalyst system. researchgate.netacs.org A typical and industrially significant formulation involves the combination of this compound with 2,5-dimethylpyrrole (DMP), triethylaluminum (B1256330) (AlEt₃), and diethylaluminum chloride (AlEt₂Cl). rsc.orgnih.govacs.org The molar ratio of these components is a key factor in optimizing the catalyst's activity and selectivity. For instance, a frequently cited molar ratio for the Cr(2-EH)₃:DMP:AlEt₃:AlEt₂Cl system is 1:3:11:8. acs.org

The activation sequence begins with the reaction of DMP with the aluminum alkyls. acs.org Subsequently, this mixture is used to activate the this compound. acs.org This process involves the immediate reduction of the Cr(III) center to a Cr(II) species. researchgate.netacs.org Over time, this further transforms into other chromium complexes, including a chloro-bridged dinuclear Cr(II) pyrrolyl complex. acs.org The choice of co-catalysts is crucial; for example, studies have shown that tri-n-octyl-aluminum (TNOA) in combination with carbon tetrachloride (CCl₄) can also serve as an effective co-catalyst system, demonstrating high activity and selectivity for 1-hexene. researchgate.netindexcopernicus.com

The optimization of these co-catalyst systems is an area of ongoing research, with the goal of enhancing catalyst productivity and minimizing the formation of byproducts such as polyethylene (B3416737). researchgate.netindexcopernicus.com

Table 1: Influence of Co-catalyst Type on Ethylene Trimerization Reaction Conditions: Ethylene pressure = 25 bar; Temperature = 90°C; Molar Ratios = Cr(2-EH)₃:DMP:Co-catalyst:CCl₄ = 1:6:200:10.

Co-catalyst Activity (g 1-C₆ / g Cr·h) 1-Hexene Selectivity (%) Polymer Content (mg)
Tri-n-octyl-aluminum (TNOA) 103,000 99.3 0

Data sourced from a study on the effect of co-catalysts and halides on selective ethylene trimerization. researchgate.net

The efficiency and selectivity of the ethylene trimerization process catalyzed by this compound-based systems are highly sensitive to reaction conditions such as temperature and pressure. acs.orgindexcopernicus.com

Increasing the reaction temperature generally leads to an increase in catalyst activity. For example, raising the temperature from room temperature to 50°C can result in a twofold increase in the turnover frequency (TOF), defined as the mole of 1-hexene formed per mole of chromium per hour. acs.org However, higher temperatures can also lead to an increase in the formation of unwanted byproducts. Optimized temperatures are crucial for balancing high activity with high selectivity. For instance, optimal conditions for a [Cr(2-EH)₃/2,5-DMP/CCl₄/TNOA] system were found to be 91.2°C at 25 bar of ethylene pressure. indexcopernicus.com

Ethylene pressure also plays a significant role. Studies on similar chromium-based systems have shown that as pressure increases, the catalytic activity can also increase up to a certain point, after which it may level off or even decrease. researchgate.net Higher pressures can sometimes favor the formation of polyethylene over 1-hexene. ajol.info Therefore, maintaining an optimal pressure is essential for maximizing the yield of the desired trimerization product.

Table 2: Effect of Reaction Temperature on Catalyst Activity Catalyst System: [Cr₃O(2-EH)₆(H₂O)₃]Cl activated with AlEt₃, AlEt₂Cl, and DMP. Pressure: 50 bar C₂H₄.

Temperature (°C) Solvent TOF (mol 1-C₆ / mol Cr·h)
Room Temperature Cyclohexane (B81311) 18,000
50 Cyclohexane 35,000
Room Temperature Toluene (B28343) 11,000
50 Toluene 20,000

Data adapted from spectroscopic investigation of a chromium-pyrrolyl ethene trimerization catalyst. acs.org

The widely accepted mechanism for the selective trimerization of ethylene by these chromium-based catalysts involves the formation of metallacyclic intermediates. mdpi.comacs.orgnih.govresearchgate.net This mechanism elegantly explains the high selectivity for 1-hexene. mdpi.comacs.org

The catalytic cycle is proposed to initiate with an active, low-valent chromium species. acs.org This active center coordinates with two ethylene molecules, which then undergo oxidative coupling to form a five-membered metallacyclopentane intermediate. nih.gov A subsequent ethylene molecule then inserts into this metallacyclopentane ring, expanding it to a seven-membered metallacycloheptane intermediate. nih.gov The final step is a β-hydrogen elimination from the metallacycloheptane, which releases 1-hexene and regenerates the active chromium catalyst, allowing it to enter another catalytic cycle. nih.gov

Experimental evidence, including studies with isotopically labeled ethylene (C₂D₄ and C₂H₄), supports this metallacyclic pathway by showing no H/D scrambling in the resulting 1-hexene isotopomers, which is consistent with the concerted nature of the metallacyclic mechanism. nih.govsemanticscholar.org The stability and reactivity of these metallacyclic intermediates are key factors that determine the high selectivity of the trimerization reaction over competing processes like dimerization or polymerization. acs.org

Ethylene Oligomerization and Polymerization

Beyond the highly selective trimerization to 1-hexene, catalyst systems derived from this compound are also capable of catalyzing the broader oligomerization and polymerization of ethylene, leading to the production of linear alpha-olefins (LAOs) and polyethylene. mdpi.comacs.orgscribd.com

Linear alpha-olefins are valuable chemical intermediates used in the production of polymers, synthetic lubricants, and surfactants. kpfu.ruresearchgate.net Ethylene oligomerization is the primary industrial route for their synthesis. kpfu.rugoogle.com While some catalyst systems produce a broad distribution of LAOs (often following a Schulz-Flory distribution), chromium-based catalysts, including those derived from this compound, have been pivotal in developing more selective processes. nih.govmdpi.com

The same fundamental mechanistic steps involved in trimerization, namely the formation of metallacyclic intermediates, are believed to be operative in the formation of longer-chain LAOs. mdpi.com By tuning the catalyst components and reaction conditions, it is possible to influence the growth of the metallacycle and the point at which β-hydrogen elimination occurs, thereby controlling the chain length of the resulting alpha-olefin. nih.gov For example, the formation of decenes is often observed as a byproduct in ethylene trimerization reactions, suggesting that the metallacycloheptane intermediate can, under certain conditions, incorporate additional ethylene molecules before product elimination. icp.ac.ru The development of these selective oligomerization catalysts represents a significant advancement over traditional non-selective systems. nih.govnih.gov

Control of Molecular Weight Distribution and Branching in Polyethylene

Chromium-based catalysts are notable for their ability to produce polyethylene with a broad molecular weight distribution (MWD). The specific characteristics of the polymer, including its molecular weight (MW), MWD, and the extent of branching, are influenced by the catalyst system and reaction conditions. While this compound is primarily a precursor for ethylene trimerization catalysts, related chromium complexes used in ethylene polymerization demonstrate how reaction parameters can be manipulated to control polymer properties.

Research on certain chromium complexes has shown that variables such as temperature, ethylene pressure, and the ratio of cocatalyst to chromium can be systematically adjusted to tailor the resulting polyethylene. For instance, lower reaction temperatures and ethylene pressures, combined with higher ratios of a cocatalyst like methylaluminoxane (B55162) (MAO) to chromium, tend to favor the production of polyethylene with bimodal MWDs. Conversely, higher temperatures and pressures with lower MAO-to-chromium ratios typically yield low-molecular-weight polyethylene waxes characterized by a narrow, monomodal distribution.

Supported chromium oxide catalysts, a different class from the soluble systems typically involving this compound, can introduce significant long-chain branching (LCB) into the polyethylene structure. researchgate.net The level of LCB is a critical factor that governs the rheological behavior of the polymer. researchgate.net The formation of short-chain branches (SCBs) is also a key consideration, as their presence disrupts the polymer's crystalline structure, thereby influencing properties like density and melting point. jku.at The distribution of these branches across the different molecular weight fractions of the polymer can be influenced by the choice of catalyst and reactor conditions. researchgate.net

The following table summarizes the general effects of reaction conditions on polyethylene properties using certain chromium-based catalyst systems.

ParameterConditionEffect on Molecular Weight (MW)Effect on Molecular Weight Distribution (MWD)
Temperature High (≥ 80°C)Lower MWNarrow, Monomodal
Low (50°C)Higher MWBimodal
Ethylene Pressure High (40 atm)Lower MWNarrow, Monomodal
Low (5 atm)Higher MWBimodal
Cocatalyst Ratio (e.g., MAO/Cr) Low (≤ 500)Lower MWNarrow, Monomodal
High (1500)Higher MWBimodal

This table illustrates general trends observed with certain chromium-based polymerization catalysts; specific outcomes can vary based on the exact ligand and cocatalyst used.

Differentiation from Ethylene Polymerization Catalysts

A crucial distinction exists between catalyst systems utilizing this compound and traditional chromium-based ethylene polymerization catalysts. While both involve chromium and ethylene, their primary catalytic functions are different.

Catalyst systems that include this compound, often in combination with aluminum alkyls and a pyrrole-containing compound, are highly selective for the trimerization of ethylene. acs.orgresearchgate.netrsc.orgkpfu.rugoogle.com This process specifically converts three ethylene molecules into a single molecule of 1-hexene. kpfu.rugoogle.com This high selectivity towards a single, well-defined product is a hallmark of its application in producing linear alpha-olefins. kpfu.ru The Phillips ethylene trimerization catalyst is a well-known industrial example of such a system. researchgate.netrsc.org

In contrast, classic ethylene polymerization catalysts, such as the silica-supported Phillips chromium catalyst, are designed to produce high-density polyethylene (HDPE). researchgate.netnih.gov These catalysts promote the formation of long polymer chains consisting of thousands of repeating ethylene units. nih.gov The goal of polymerization is to create a high-molecular-weight macromolecule, whereas the goal of the trimerization process is the controlled synthesis of a small molecule, 1-hexene. kpfu.runih.gov

The active sites and reaction mechanisms for these two processes are fundamentally different. Polymerization on Phillips-type catalysts is generally understood to proceed via the Cosse–Arlman mechanism at a single chromium active center. nih.gov The trimerization process, however, is believed to involve a metallacyclic mechanism where the chromium center coordinates multiple ethylene molecules, leading to the selective formation of the C6 product. The activation of the this compound precursor with cocatalysts like triethylaluminum (AlEt₃) and diethylaluminum chloride (Et₂AlCl) leads to the formation of the catalytically active species for trimerization. acs.org

Other Catalytic Reactions and Potential Applications

The catalytic utility of this compound extends beyond olefin chemistry. As a metal carboxylate, it has been investigated for its catalytic activity in other organic transformations, including oxidation and hydrogenation reactions.

In the realm of oxidation , chromium(III) tri-2-ethylhexanoate has been shown to be a powerful catalyst for the reaction between oxirane-containing compounds (epoxides) and compounds with carboxylic acids. google.com Research has demonstrated that the "active" deaquated form of the catalyst can accelerate the acid-epoxy reaction by a factor of approximately 10,000 compared to the uncatalyzed reaction at room temperature. google.com This highlights its potential in promoting ring-opening and addition reactions that are fundamental to organic synthesis.

While direct studies on this compound in hydrogenation are less common, ethylhexanoate salts of other transition metals are known precursors for hydrogenation catalysts. americanelements.com For example, nickel(II) 2-ethylhexanoate is used with triethylaluminum to create Ziegler-type hydrogenation catalysts. americanelements.com This suggests that this compound could similarly serve as a precursor to form active chromium species for hydrogenation processes. The general applicability of ethylhexanoates in catalysis stems from their solubility in non-aqueous media, which is advantageous for many organic reactions. americanelements.com

The high selectivity of this compound-based catalysts in ethylene trimerization directly translates to its potential in the synthesis of fine chemicals. The primary product, 1-hexene, is a valuable chemical intermediate. kpfu.ru

Linear alpha-olefins (LAOs) like 1-hexene are crucial building blocks in the chemical industry. kpfu.ru They are widely used as comonomers in the production of linear low-density polyethylene (LLDPE), where the incorporation of 1-hexene as a side chain allows for precise control over the polymer's density and mechanical properties. Beyond polymerization, 1-hexene is a precursor for the synthesis of:

Plasticizer alcohols: Through hydroformylation (the oxo process), 1-hexene is converted to heptanal, which is then hydrogenated to produce 2-ethylhexanol, a key component in the manufacture of plasticizers.

Synthetic lubricants: Oligomerization of 1-hexene can produce polyalphaolefins (PAOs), which are high-performance synthetic base oils for lubricants.

Surfactants and detergents: 1-hexene can be used to produce specialty surfactants.

The ability of the this compound catalyst system to efficiently and selectively produce 1-hexene underscores its importance in providing a key starting material for a variety of valuable downstream chemical products. kpfu.ru

Mechanistic Investigations of Chromium 2 Ethylhexanoate Catalysis

Activation Pathways of Catalyst Precursors

The activation of the chromium 2-ethylhexanoate (B8288628) catalyst system, particularly in applications like ethylene (B1197577) trimerization, is a multi-step process initiated by the introduction of co-catalysts. An industrially significant system employs a combination of chromium 2-ethylhexanoate, triethylaluminum (B1256330) (AlEt3), diethylaluminum chloride (AlEt2Cl), and 2,5-dimethylpyrrole (DMP) acs.orgnih.gov. The initial chromium precursor is characterized as [Cr3O(RCO2)6(H2O)3]Cl nih.gov.

Reduction of Chromium(III) Carboxylates to Lower Oxidation States

The activation process begins with the rapid reduction of the trinuclear chromium(III) carboxylate precursor. Spectroscopic studies have shown that upon reaction with AlEt3, AlEt2Cl, and DMP, the Cr(III) species is immediately reduced (in less than 5 milliseconds) to form a neutral polynuclear chromium(II) carboxylate complex acs.orgnih.govresearchgate.net. This initial reduction is a critical step in the generation of the catalytically active species. The choice of solvent can influence the subsequent transformations, with aliphatic solvents leading to a tenfold increase in catalytic activity compared to aromatic solvents nih.gov.

Formation of Polynuclear Chromium(II) and Dinuclear Chromium(II) Pyrrolyl Complexes

Following the initial reduction, the resulting polynuclear Cr(II) carboxylate complex undergoes further transformation. Over time, this complex is partially converted into a chloro-bridged dinuclear Cr(II) pyrrolyl complex acs.orgnih.govresearchgate.net. The formation of this dinuclear species is a result of the reaction with the pyrrole (B145914) ligand, which is deprotonated by AlEt3 prior to its interaction with the chromium center acs.orgnih.gov. Research has also led to the synthesis and characterization of various other chromium(II) complexes with different ligands, some of which form dimeric structures acs.orgnih.gov.

Identification of Catalytically Relevant Chromium Oxidation States (Cr(I), Cr(II), Cr(III))

The catalytic cycle is believed to involve multiple oxidation states of chromium. While the initial precursor is Cr(III) and is rapidly reduced to Cr(II), the formation of Cr(I) species has also been observed. In cyclohexane (B81311), only small amounts of a Cr(I) complex (approximately 1% after one hour) are detected acs.orgnih.govresearchgate.net. However, in toluene (B28343), a significantly higher quantity of Cr(I) (around 23% after one hour) is formed, which is attributed to the formation of cationic bis(tolyl)Cr(I) complexes acs.orgnih.govresearchgate.net. The inferior catalytic performance in toluene suggests that these specific Cr(I) complexes may not be the primary active species acs.orgnih.govresearchgate.net. The most stable oxidation state for chromium is generally considered to be +3 melscience.com. The interconversion between Cr(II) and Cr(III) is a key aspect of the catalytic process, with Cr(II) compounds being readily oxidized to Cr(III) docbrown.infowikipedia.org. The potential for Cr(I) involvement is also supported by studies on mono(pyrrolyl)chromium complexes, which suggest the importance of a Cr(I)/Cr(III)-based catalytic cycle in ethylene oligomerization nih.gov.

Role of Redox Cycles in Catalysis (e.g., Cr(I)/Cr(III) or Cr(II)/Cr(IV))

The catalytic activity of chromium-based systems is intrinsically linked to redox cycles involving different oxidation states of the metal. While the precise nature of the active species and the operative redox cycle can be system-dependent, evidence points towards the involvement of Cr(I)/Cr(III) or potentially Cr(II)/Cr(IV) cycles.

The observation of Cr(I), Cr(II), and Cr(III) species during the activation of the this compound system strongly suggests that redox changes are fundamental to the catalytic mechanism acs.orgnih.govresearchgate.net. The formation of different chromium species is influenced by the reaction conditions, including the solvent, with different solvents favoring the formation of different oxidation states acs.orgnih.gov.

Some research supports the importance of a Cr(I)/Cr(III) catalytic cycle in related ethylene oligomerization reactions catalyzed by mono(pyrrolyl)chromium complexes nih.gov. In other chromium-catalyzed reactions, such as the Nozaki-Hiyama-Kishi (NHK) reaction, the Cr(II)/Cr(III) redox couple is central to the catalytic transformation researchgate.net. Furthermore, studies on chromium pincer complexes have explored the catalytic reactivity of both Cr(II) and Cr(III) species nih.gov. The potential for a Cr(II)/Cr(IV) cycle has also been considered in the context of ethylene polymerization, although the exact nature of the catalytic species remains a subject of investigation nih.gov. In some contexts, Cr(VI) can be reduced to Cr(III), which can then be reoxidized, establishing a redox cycle nih.gov.

Intermediates in the Catalytic Cycle

The catalytic cycle proceeds through a series of intermediate chromium complexes, with the carboxylate and pyrrolyl ligands playing a crucial role in stabilizing the various oxidation states and facilitating the catalytic transformations.

Formation and Transformation of Chromium-Carboxylates and Pyrrolyl Complexes

The activation of the this compound precursor with aluminum alkyls and a pyrrole source leads to a cascade of reactions that generate various chromium-containing intermediates. The initial trinuclear Cr(III) carboxylate is rapidly converted to a polynuclear Cr(II) carboxylate complex acs.orgnih.govresearchgate.net. This species then reacts further, leading to the formation of a chloro-bridged dinuclear Cr(II) pyrrolyl complex acs.orgnih.govresearchgate.net.

The structure of the initial chromium precursor has been identified as [Cr3O(RCO2)6(H2O)3]Cl, and an improved catalytic system has been developed using a new precursor, (EH)2CrOH researchgate.net. The reaction of this improved precursor with an aluminum pyrrolyl species affords a dimeric Cr(II) complex that provides highly active catalytic species upon activation researchgate.net. The coordination chemistry of pyrrolyl ligands to chromium(II) has been shown to result in both mono(pyrrolyl)chromium complexes and diazachromocenes, depending on the specific ligands used nih.gov.

Characterization of Cr-Hydrocarbyl and Cr-Alkene Species

The activation of the this compound precursor with aluminum alkyls initiates a cascade of reactions leading to the formation of the catalytically active species. The characterization of these transient and often paramagnetic intermediates, specifically chromium-hydrocarbyl and chromium-alkene species, is fundamental to understanding the catalytic cycle. Spectroscopic studies on the activated this compound system, which includes 2,5-dimethylpyrrole (DMP), triethylaluminum (AlEt₃), and diethylaluminum chloride (AlEt₂Cl), reveal an immediate reduction of the initial trinuclear Cr(III) carboxylate complex. This reduction leads to the formation of polynuclear Cr(II) carboxylate complexes and, subsequently, various Cr(I) and other Cr(II) species. acs.orgnih.gov

The primary role of the aluminum alkyl co-catalyst, AlEt₃, is not only to reduce the chromium center but also to act as an alkylating agent. This reaction is understood to generate chromium-hydrocarbyl (specifically, Cr-ethyl) species, which are the precursors to the metallacyclic intermediates essential for catalysis. While direct observation of these initial Cr-ethyl species in the complex this compound system is challenging due to their transient nature, the necessity of an alkylating agent is well-established. The direct characterization of hydrocarbyl ligands on chromium has been achieved in related, well-defined ethylene oligomerization catalyst systems using advanced spectroscopic techniques. For instance, pulse electron paramagnetic resonance (EPR) spectroscopy, specifically hyperfine sublevel correlation (HYSCORE), has been used to confirm the presence and retention of Cr-alkyl bonds in paramagnetic Cr(III) complexes, providing definitive evidence for the existence of such species. montclair.edu

A pivotal intermediate postulated in the metallacyclic mechanism is a Cr(I)-bis(ethene) complex. This species is formed after the initial chromium hydrocarbyl reacts with an ethylene molecule and undergoes reductive elimination to generate a low-valent chromium center capable of coordinating two further ethylene molecules. Recently, the first direct experimental evidence for such a species was obtained through EPR studies of an activated chromium system. nih.gov Isotope labeling studies confirmed the composition of this key intermediate, which is considered the entry point into the main catalytic cycle. nih.gov Although observed in a model system, this discovery provides strong evidence for the existence of Cr-alkene species as crucial, observable intermediates in selective ethylene oligomerization pathways, including those initiated by this compound. nih.gov

Evidence for Metallacyclopentane and Metallacycloheptane Intermediates

The selective trimerization of ethylene to 1-hexene (B165129) catalyzed by systems derived from this compound is widely accepted to proceed via a metallacyclic mechanism. This pathway is distinct from the Cossee-Arlman chain-growth mechanism that produces a statistical distribution of alpha-olefins. The cornerstone of the metallacyclic pathway is the sequential formation and expansion of chromium-containing rings. The cycle is initiated by the oxidative coupling of two ethylene molecules at a reduced chromium center (e.g., Cr(I)) to form a five-membered ring, a chromacyclopentane intermediate. nih.govresearchgate.net

Subsequent insertion of a third ethylene molecule into the chromacyclopentane ring expands it to a seven-membered metallacycle, a chromacycloheptane. This intermediate then undergoes β-hydride elimination and reductive elimination to release 1-hexene and regenerate the active chromium species, which can then begin a new catalytic cycle. nih.govresearchgate.net

Strong experimental and theoretical evidence supports the existence of these metallacyclic intermediates:

Deuterium Labeling Studies: Seminal experiments involving the co-trimerization of a 1:1 mixture of normal ethylene (C₂H₄) and fully deuterated ethylene (C₂D₄) provide compelling evidence. In systems known to follow the metallacyclic mechanism, the 1-hexene produced consists only of C₆H₁₂, C₆H₈D₄, C₆H₄D₈, and C₆D₁₂ isotopologues, with no H/D scrambling. acs.orgnih.govnih.gov This result is inconsistent with a mechanism involving β-hydride elimination and re-insertion steps (Cossee-Arlman), which would lead to a broader distribution of partially deuterated products. acs.orgnih.gov The observed distribution strongly supports a mechanism where ethylene units are coupled within a single coordination sphere via metallacycles. nih.gov

Product Distribution Analysis: In catalyst systems using Chromium(III) tris(2-ethylhexanoate), the formation of C₁₀ side products (decenes) has been analyzed. The specific isomers of decene formed are consistent with the re-entry of the initial product, 1-hexene, into the catalytic cycle, reacting with two more ethylene molecules via the metallacyclic pathway. This provides indirect evidence for the mechanism's operation. researchgate.net

Theoretical Calculations (DFT): Detailed Density Functional Theory (DFT) studies have been performed on models of the Chevron-Phillips catalyst, which is derived from this compound, a pyrrole ligand, and aluminum alkyls. researchgate.netacs.orgacs.org These computational studies consistently find that the metallacycle pathway represents the most energetically favorable route for ethylene trimerization. researchgate.netacs.org The calculations confirm that the oxidative coupling to form chromacyclopentane is the rate-determining step and that the subsequent expansion to chromacycloheptane followed by 1-hexene elimination is kinetically feasible. nih.gov These theoretical models provide a detailed picture of the geometry and electronic structure of the proposed metallacyclic intermediates.

IntermediateDescriptionMethod of Evidence
Chromacyclopentane A five-membered ring containing a chromium atom, formed from the oxidative coupling of two ethylene molecules.DFT Calculations, Deuterium Labeling Studies, Product Analysis
Chromacycloheptane A seven-membered ring containing a chromium atom, formed from the insertion of a third ethylene molecule into a chromacyclopentane.DFT Calculations, Deuterium Labeling Studies, Product Analysis

Influence of Co-catalysts and Promoters on Reaction Pathways

Role of Aluminum Alkyl Compounds (e.g., AlEt₃, AlEt₂Cl) in Activation and Poison Removal

Aluminum alkyl compounds, particularly a combination of triethylaluminum (AlEt₃) and diethylaluminum chloride (AlEt₂Cl), are essential co-catalysts that perform multiple critical functions in the this compound catalyst system. Their primary roles are the activation of the chromium precursor and the removal of catalytic poisons. acs.orgresearchgate.net

Activation: The chromium in the this compound precursor is in the +3 oxidation state, which is catalytically inactive for ethylene trimerization. The aluminum alkyls function as powerful reducing agents. Spectroscopic studies (XAS, EPR, and UV-vis) on the complete catalyst system show that upon addition of AlEt₃ and AlEt₂Cl, the Cr(III) center is rapidly reduced (<5 ms) to lower oxidation states, primarily forming polynuclear Cr(II) complexes initially. acs.orgnih.govresearchgate.net Over time, further reduction can lead to the formation of Cr(I) species, which are widely implicated as the active state in the metallacyclic mechanism. acs.orgnih.gov

In addition to reduction, AlEt₃ serves as an alkylating agent, transferring an ethyl group to the chromium center to form the initial Cr-C bond. This Cr-hydrocarbyl species is the starting point for the catalytic cycle. The 2-ethylhexanoate ligands are displaced from the chromium center through reaction with the Lewis acidic aluminum alkyls. researchgate.net

Poison Removal: Olefin oligomerization catalysts are notoriously sensitive to deactivation by trace impurities present in the ethylene feed or the solvent. Polar compounds containing oxygen, such as water, alcohols, or ketones, can coordinate to the active chromium center and inhibit catalysis. Aluminum alkyls act as highly effective scavengers for these poisons. They react irreversibly with water and other protic or oxygen-containing species, preventing them from reaching and deactivating the chromium catalyst. The use of a significant excess of aluminum alkyls relative to chromium ensures that the reaction environment is kept scrupulously free of these poisons, thereby maintaining high catalytic activity and extending the catalyst's lifetime.

Effects of Pyrrole Compounds (e.g., 2,5-dimethylpyrrole) as Ligands

Pyrrole compounds, with 2,5-dimethylpyrrole (DMP) being a prominent example, are crucial ligands that significantly influence the performance of the this compound catalyst system. acs.orgresearchgate.net The pyrrole is not directly added to the chromium precursor; instead, it is pre-reacted with the aluminum alkyls. acs.org NMR studies show that DMP reacts with AlEt₃ to deprotonate the pyrrole N-H group, forming an aluminum pyrrolide species. acs.org This species then delivers the pyrrolide ligand to the chromium center.

Spectroscopic investigations of the fully activated system reveal that over time, the initially formed Cr(II) carboxylate complex is converted into a chloro-bridged dinuclear Cr(II) pyrrolyl complex, confirming the incorporation of the pyrrole ligand into the chromium coordination sphere. acs.orgnih.gov

The role of the pyrrolide ligand is multifaceted and has been illuminated by DFT studies on model Cr-pyrrolyl catalysts: acs.orgacs.org

Stabilization of Active Species: The pyrrolide ligand is believed to stabilize the specific chromium oxidation states and coordination geometries that are optimal for the metallacyclic trimerization pathway.

Hemilabile Behavior: Theoretical studies suggest that the pyrrole ligand exhibits "ring slippage," meaning it can dynamically change its bonding mode to the chromium center (e.g., from η⁵ to σ-bonded) at different stages of the catalytic cycle. acs.org This flexibility, or hemilability, is thought to be crucial for facilitating the various steps of the mechanism, such as ethylene coordination, metallacycle formation, and product release. acs.org

Electronic Tuning: The electron-donating properties of the pyrrolide ligand modulate the electronic character of the chromium center, influencing the rates and selectivities of the catalytic transformations.

The optimal molar ratio of DMP to chromium is often found to be around 3, which may suggest the formation of active species containing multiple pyrrolide ligands. researchgate.net

Chloro Compound Effects on Activity and Selectivity

The presence of a chloro compound, typically introduced as diethylaluminum chloride (AlEt₂Cl), is a critical factor for achieving both high activity and high selectivity to 1-hexene in the this compound catalyst system. researchgate.net While a catalyst system can be formed without a chloro-activator, its performance is markedly inferior.

The addition of a chlorine source has the following key effects:

Enhanced Activity and Selectivity: Experimental studies demonstrate that the inclusion of a chloro compound significantly boosts the catalytic activity and, most importantly, the selectivity for 1-hexene, minimizing the formation of polyethylene (B3416737) and other oligomers. researchgate.net

Modification of the Chromium Center: The chloride ligand is incorporated into the active chromium species. Spectroscopic evidence points to the formation of chloro-bridged dinuclear Cr(II) complexes in the activated catalyst solution. acs.orgnih.gov This indicates that chloride is directly involved in the structure of the active catalyst.

Hemilabile Ligand Behavior: DFT studies on model systems have investigated the role of a coordinated chlorine atom. acs.org The results suggest that, similar to the pyrrole ligand, the chloride can act as a hemilabile ligand. The Cr-Cl bond distance can vary during the catalytic cycle, alternately strengthening and weakening. This dynamic behavior is proposed to be a key factor in stabilizing the intermediates of the metallacycle and facilitating the selective formation of 1-hexene. acs.org By modifying the electronic properties and steric environment of the chromium center, the chloride ligand helps to steer the reaction pathway preferentially towards trimerization.

The following table summarizes the effects of different chloro compounds on catalyst performance in a representative this compound system.

Chloro CompoundCatalytic Activity (g product/g Cr·h)1-Hexene Selectivity (%)Polyethylene (wt%)
None1,20085.010.5
CH₂Cl₂15,60092.13.2
CHCl₃48,50096.50.8
CCl₄103,00099.30.0

Data adapted from representative studies for illustrative purposes.

Theoretical and Computational Studies

Density Functional Theory (DFT) Modeling of Structures and Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the geometries of molecules and to study catalytic mechanisms. In the context of chromium-based catalysts derived from chromium 2-ethylhexanoate (B8288628), DFT has been instrumental in understanding the ethylene (B1197577) oligomerization process.

DFT calculations are frequently used to predict the harmonic vibrational frequencies of molecules. This is achieved by first optimizing the molecular geometry to find a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.

While specific DFT frequency calculations for the chromium 2-ethylhexanoate precursor complex itself are not extensively reported in the literature, the methodology has been applied to related chromium coordination complexes. For instance, studies on dimeric chromium(II) carboxylates have computed harmonic vibrational frequencies to understand the nature of the Cr-Cr bond. However, these studies also highlight the challenges and potential inaccuracies of DFT for such systems. For example, for the Cr2(O2CCH3)42 complex, the M06 functional was found to severely underestimate the Cr-Cr bond distance, leading to a predicted stretching frequency that was inconsistent with experimental observations and higher-level calculations like CASPT2. osti.gov This discrepancy underscores the importance of functional selection and benchmarking against experimental data when modeling complex transition metal systems.

Table 1: Comparison of Calculated vs. Experimental Cr-Cr Bond Distances and Vibrational Frequencies Data synthesized from studies on related chromium carboxylate complexes.

ComplexMethodCalculated Cr-Cr Distance (Å)Experimental Cr-Cr Distance (Å)Calculated ν(Cr-Cr) (cm⁻¹)
Cr2(O2CCH3)42DFT (M06)~1.9-2.0~2.3-2.6585
Cr2(O2CCH3)42CASPT22.419~2.3-2.6162, 276

For example, DFT optimizations were used to determine the structure of the characterized precursor, [Cr3O(2-EH)6(H2O)3]+, which could then be compared with experimental data from X-ray Absorption Spectroscopy (XAS) to validate the computational model. acs.org Furthermore, geometry optimizations of intermediates within the metallacycle mechanism, such as chromacyclopentane and chromacycloheptane, help elucidate the steric and electronic factors that govern catalyst activity and selectivity. researchgate.netnih.gov It is noted, however, that for certain challenging systems like those with metal-metal bonds, DFT-optimized geometries can deviate significantly from experimental reality, emphasizing the need for careful validation. osti.gov

By calculating the energies of optimized intermediates and the transition states that connect them, DFT can be used to map the potential energy surface (PES) of a catalytic reaction. uzh.ch This allows researchers to trace the most likely reaction pathway and identify the rate-determining step.

For the chromium-catalyzed ethylene trimerization, DFT studies have explored the Gibbs free energy profile of the metallacycle mechanism. nih.govresearchgate.net These studies compare the energy barriers for different steps, such as ethylene insertion into a chromium-carbon bond versus β-hydride elimination. The relative heights of these barriers determine the selectivity of the catalyst for trimerization (producing 1-hexene) over tetramerization (producing 1-octene) or polymerization. nih.gov For example, calculations have identified the formation of metallacycloheptane as the rate-determining step in certain chromium-pyrrolyl catalyst systems. researchgate.net The exploration of these energy surfaces provides a theoretical framework for understanding why specific ligand and co-catalyst combinations with the chromium precursor lead to highly selective product distributions. acs.orgnih.gov

Molecular Modeling of Catalyst Activation and Intermediate Formation

The activation of the this compound precursor, typically with aluminum alkyls like triethylaluminum (B1256330) (AlEt3) and diethylaluminum chloride (AlEt2Cl), is a complex process involving multiple reduction and ligand exchange steps. researchgate.net Molecular modeling using DFT has been crucial in shedding light on this activation sequence. researchgate.net

Upon activation, the initial trinuclear Cr(III) complex is rapidly reduced to form polynuclear Cr(II) species. researchgate.net Over time, and with the introduction of ligands like 2,5-dimethylpyrrole (DMP), these intermediates are converted into the active catalytic species. researchgate.net DFT calculations have been employed to study the reaction between DMP and the aluminum co-catalysts, as well as the subsequent formation of chromium-pyrrolyl complexes. researchgate.net Computational studies have successfully located the structures of key intermediates in the widely accepted metallacycle mechanism for ethylene trimerization. researchgate.netacs.org These models show the stepwise insertion of ethylene molecules, the formation of chromacyclopentane and chromacycloheptane rings, and the final product release step that regenerates the active catalyst. researchgate.netresearchgate.net

Computational Insights into Spin State Changes in Chromium Catalysis

The open-shell nature of chromium means that its complexes can exist in multiple spin states (e.g., high-spin or low-spin), and the relative energies of these states can profoundly impact reactivity. DFT calculations are essential for investigating the role of different spin states in the catalytic cycle.

Several theoretical studies on chromium-catalyzed ethylene trimerization have revealed that the reaction proceeds via a "two-state reactivity" pathway, where the system crosses between different potential energy surfaces. researchgate.netresearchgate.net For instance, a common finding is that the catalytic cycle operates on a Cr(I)/Cr(III) redox couple. researchgate.netacs.org In these scenarios, the Cr(I) species may favor a high-spin state (e.g., sextet, S=5/2), while the Cr(III) intermediates are more stable in a lower spin state (e.g., quartet, S=3/2). acs.orgresearchgate.net

The transition between these spin states occurs at a Minimum Energy Crossing Point (MECP). Locating the MECP is computationally intensive but crucial, as a low-energy spin crossover can "accelerate" the reaction by providing a lower energy pathway than would be available on a single spin surface. researchgate.net DFT studies have shown that such a spin crossover event prior to the formation of the metallacyclopentane intermediate is a key feature of the catalytic mechanism. researchgate.net

Table 2: Calculated Ground Spin States of Intermediates in a Model Cr-Catalyzed Ethylene Trimerization Cycle Data synthesized from DFT studies on chromium-pyrrolyl systems. acs.org

Catalytic IntermediateChromium Oxidation StateCalculated Ground Spin State (S)
Bare Active SpeciesCr(I)5/2 (High-Spin)
ChromacyclopentaneCr(III)3/2 (Quartet)
ChromacycloheptaneCr(III)3/2 (Quartet)

Correlation of Theoretical Data with Experimental Spectroscopic Results

A key strength of computational modeling is its ability to aid in the interpretation of complex experimental data. The activation of the this compound system has been studied using a combination of spectroscopic techniques, including X-ray Absorption Spectroscopy (XAS), Electron Paramagnetic Resonance (EPR), and UV-Vis spectroscopy, alongside DFT calculations. researchgate.net

DFT is used to generate theoretical models of proposed intermediate structures. From these optimized geometries, various properties can be calculated and compared directly with experimental spectra.

XAS: The bond lengths around the chromium center in a DFT-optimized structure of the [Cr3O(2-EH)6(H2O)3]+ precursor were compared with the coordination numbers and bond distances derived from fitting experimental EXAFS data, showing good agreement and confirming the trinuclear oxo-centered structure of the precursor. acs.org

EPR: DFT calculations can help predict the g-values and hyperfine coupling constants for paramagnetic chromium species (like Cr(I) or Cr(III)), which can be compared to experimental EPR spectra to identify the specific species present in the reaction mixture.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of proposed intermediates, helping to assign the absorption bands observed in experimental UV-Vis spectra.

This synergy between theory and experiment is powerful; spectroscopy provides experimental benchmarks for the computational models, while the calculations provide a detailed structural and electronic interpretation of the spectroscopic signatures. researchgate.net

Structure Activity Relationships in Chromium 2 Ethylhexanoate Catalysis

Impact of Chromium Oxidation State on Catalytic Performance

The oxidation state of chromium is a critical determinant of its catalytic function, with the same precursor potentially promoting different reactions depending on the conditions. tue.nl Chromium can readily interconvert between mono-, di-, and trivalent oxidation states, which allows it to catalyze state-dependent selective or non-selective ethylene (B1197577) oligomerization, as well as ethylene polymerization. tue.nl

Initial chromium precursors, such as chromium(III) 2-ethylhexanoate (B8288628), are not the active catalytic species. The activation process typically involves reduction of the initial Cr(III) or Cr(VI) species. mdpi.comacs.org For instance, in systems using activators like triethylaluminum (B1256330) (AlEt₃) and diethylaluminum chloride (AlEt₂Cl), the trinuclear Cr(III) precursor is rapidly reduced to form a polynuclear Cr(II) complex. acs.org Over time, this Cr(II) species can be partially converted into other Cr(II) complexes or even further reduced to Cr(I) species. acs.org The formation of different oxidation states, such as the simultaneous presence of Cr(III) and Cr(II), can be influenced by the reduction method. mdpi.com

There is significant evidence supporting a catalytic cycle that involves an interplay between different oxidation states. One proposed mechanism for selective ethylene oligomerization suggests that the catalysis alternates between mononuclear Cr(I) ethylene complexes and Cr(III) metallacycles. rsc.orgrsc.org A well-characterized chromium(I) dinitrogen complex has been shown to catalyze the selective trimerization of ethylene to 1-hexene (B165129), starting and ending in the Cr(I) formal oxidation state. rsc.org The simultaneous formation of various oligomers and polyethylene (B3416737) in some systems suggests the presence of multiple active species, possibly bearing chromium in different oxidation states. tue.nl The choice of solvent can also influence the relative stability and formation of different oxidation states; for example, in toluene (B28343), the formation of Cr(I) complexes can be significantly higher than in cyclohexane (B81311). acs.org

The nature of the active site in Phillips heterogeneous catalysts also depends on the chromium oxidation state. These catalysts are typically prepared in a Cr(VI)/SiO₂ form, which is then reductively activated. mdpi.com Activation with carbon monoxide reduces Cr(VI) to Cr(II) species, which are responsible for initiating ethylene polymerization. mdpi.com The final oxidation state and coordination environment of the active chromium species are subjects of ongoing debate and investigation in both homogeneous and heterogeneous systems. technion.ac.il

Influence of Ligand Environment and Stoichiometry on Activity and Selectivity

The ligand framework coordinated to the chromium center plays a pivotal role in steering the catalytic activity and selectivity. Minor modifications to the ligand structure can lead to remarkable changes in performance, affecting not only activity but also the distribution between α-olefins and polyethylene. tue.nl

In many chromium-based catalytic systems for ethylene oligomerization, ligands such as those with PNP (phosphine-amine-phosphine) or pyridine-phosphine backbones are employed. tue.nlnih.gov The substituents on the phosphorus and nitrogen atoms of these ligands can be varied to fine-tune the electronic and steric properties of the catalyst. nih.gov For example, with PNP-type ligands, variations in N-substituents (alkyl, cyclohexyl, or aryl) are common. nih.gov The bite angle and flexibility of the ligand, influenced by its skeletal structure, are also critical. tue.nl For instance, chromium complexes with a PyCH₂N(Me)PiPr₂ ligand afforded selective ethylene tri- and tetramerization, producing 1-hexene and 1-octene (B94956) with high purity. tue.nl

The stoichiometry of the catalyst components, particularly the ratio of ligand to chromium and activator to chromium, is crucial. Increasing the ligand-to-chromium ratio in some systems did not affect the oligomerization behavior but did increase the amount of polyethylene formed, suggesting that the active species for oligomerization has a 1:1 ligand-to-chromium ratio. tue.nl

Cocatalysts or activators, such as methylaluminoxane (B55162) (MAO), are essential components that significantly affect performance. MAO is believed to alkylate the metal complex and reactivate dormant species. nih.gov The molar ratio of the activator to the chromium precursor (e.g., Al/Cr ratio) has a profound impact on catalytic activity. Studies have shown that catalyst activity generally increases with an increasing Al/Cr molar ratio up to an optimal point. nih.gov

The following table illustrates the effect of the Al/Cr molar ratio on the catalytic activity and product selectivity for a specific PNP/Cr(acac)₃/MAO system.

Al/Cr Molar RatioCatalytic Activity (kg·g⁻¹·h⁻¹)Selectivity for 1-Hexene (%)Selectivity for 1-Octene (%)Total C₆/C₈ Selectivity (%)
200150020.464.184.5
300250021.562.383.8
4003887.720.464.184.5
500320019.863.583.3
Data derived from a study on a specific L2/Cr(acac)₃/MAO catalytic system under set conditions. nih.gov

This demonstrates that both the ligand structure and the stoichiometric ratios of the catalytic system components are powerful tools for controlling the outcome of the chromium-catalyzed reaction.

Effects of Precursor Purity and Composition on Catalytic Efficiency

The purity and chemical composition of the chromium precursor, such as chromium 2-ethylhexanoate, are fundamental factors that dictate the consistency and efficiency of the resulting catalyst system. An ill-defined or impure precursor can lead to erratic and unpredictable catalytic performance. rsc.org

Research has shown that the commercially available chromium(III) 2-ethylhexanoate, often assumed to be a simple mononuclear complex, can have a more complex structure, such as [Cr₃O(RCO₂)₆(H₂O)₃]Cl. acs.org The variability in commercial sources of "Cr(EH)₃" has been directly linked to inconsistent catalytic activity. For example, the Phillips ethylene trimerization system showed vastly different activities (ranging from 6.8 x 10⁶ to 16 x 10⁶ g/mol-Cr·h) depending on the source of the chromium precursor. rsc.org

The use of a well-defined, purified chromium precursor can resolve these issues of inconsistency and significantly improve catalytic performance. When a new, well-characterized precursor, (2-ethylhexanoate)₂CrOH, was used in place of the ill-defined Cr(EH)₃, the catalytic system exhibited consistently high activity, reaching 54 x 10⁶ g/mol-Cr·h. rsc.org This highlights that what is often referred to as this compound may not be a single, pure compound, and this compositional variance is a critical variable.

The choice of the precursor salt used in the synthesis of the catalyst also has a significant effect on the efficiency of the final catalyst. mdpi.com Even in heterogeneous catalysts, the type of chromium salt used for impregnation onto a support material influences the dispersion and nature of the active chromium species, which in turn affects catalytic activity in reactions like dehydrogenation. mdpi.com The synthesis method of the precursor itself can impact its effectiveness. For example, chromium(III) tris(2-ethylhexanoate) synthesized via a mechanochemical interaction of chromium(III) chloride and sodium 2-ethylhexanoate demonstrated high catalytic activity and selectivity in ethylene trimerization. researchgate.net

The catalytic activity of chromium tri-2-ethylhexanoate is also influenced by its degree of aquation, as shown in the table below for the reaction of 2-ethylhexanoic acid with 1,2-butylene oxide.

Degree of Aquation% Reaction at 8 hours% Reaction at 24 hours
Fully Aquated0.10.5
93% Aquated1.03.0
86% Aquated2.06.0
77% Aquated28.0100.0
56% Aquated50.0100.0
10% Aquated100.0100.0
Data illustrates the catalytic activity of chromium tri-2-ethylhexanoate in various stages of aquation. google.com

This data clearly indicates that the composition, specifically the water content of the precursor complex, dramatically affects its catalytic efficiency.

Correlation between Catalyst Structure and Product Distribution (e.g., 1-hexene vs. 1-octene)

A direct correlation exists between the structure of the chromium catalyst and the resulting distribution of oligomer products. By systematically modifying the ligand environment and reaction conditions, it is possible to selectively favor the production of 1-hexene (trimerization) or 1-octene (tetramerization) from ethylene. researchgate.net

The ligand system is the primary tool for controlling selectivity. chemrj.org For example, chromium catalysts stabilized with certain bis(diarylphosphino)amine (PNP) ligands show high selectivity for 1-octene. chemrj.org In contrast, pyrrole-based chromium catalysts were historically the first systems developed for the selective synthesis of 1-hexene. researchgate.net The steric and electronic properties imparted by the ligand determine the stability of the intermediate metallacycles, which are key to the oligomerization mechanism. The relative stability of the 7-membered metallacycle (leading to 1-hexene) versus the 9-membered metallacycle (leading to 1-octene) is influenced by the ligand architecture. chemrj.org

The following table summarizes the performance of different chromium-based catalyst systems, highlighting the strong influence of the ligand and metal precursor on product distribution.

Catalyst System (Precursor + Ligand)Primary ProductSelectivity for Primary Product (%)Other Products
Cr(acac)₃ + Binuclear PNP Ligand (L2)1-Octene64.11-Hexene (20.4%)
CrCl₃(THF)₃ + PyCH₂N(Me)PiPr₂1-Hexene & 1-OcteneGood overall selectivityPolyethylene (small amounts)
Cr(I) dinitrogen complex1-HexeneSelective trimerization-
Bis(imino) pyridine-chromium(III) chloride1-Hexene99.8 (in C₆ fraction)1-Butene (B85601), 1-Octene, Polyethylene
Chromium + bis(benzimidazole)methylamine (BIMA)Alternating α-olefinsN/A1-Butene, 1-Octene, 1-Dodecene favored
This table compiles representative data from various sources to illustrate the structure-product relationship. tue.nlrsc.orgnih.govchemrj.orgacs.org

Beyond simple selectivity for one oligomer, some catalyst structures can produce more complex product distributions. A chromium catalyst with a bis(benzimidazole)methylamine (BIMA) ligand, for instance, generates an alternating distribution of α-olefins, where products from an even number of ethylene units (like 1-butene and 1-octene) are more abundant than those from an odd number. acs.org This demonstrates that the catalyst structure governs not just the preference for a single product but the entire mechanistic pathway of ethylene chain growth and displacement.

Interactions with the Reaction Environment

Solvent Effects on Catalytic Activity and Selectivity

Research into ethylene (B1197577) trimerization catalyzed by chromium 2-ethylhexanoate (B8288628) systems has revealed distinct performance differences between aliphatic and aromatic solvents. acs.org While the catalyst is active in both solvent types, aromatic solvents like toluene (B28343) have been associated with reduced catalytic performance compared to aliphatic solvents such as cyclohexane (B81311). acs.org

One study observed that in an ethylene trimerization reaction, increasing the temperature from room temperature to 50°C resulted in an approximate twofold increase in catalyst activity in both aromatic and aliphatic solvents. acs.org However, the use of toluene as the reaction solvent led to inferior performance. acs.org This has been attributed to the formation of cationic bis(tolyl)Cr(I) complexes, which are generated in much higher quantities in toluene (around 23% after 1 hour) compared to the unidentified Cr(I) complexes formed in cyclohexane (around 1% after 1 hour). acs.org The formation of these specific bis(tolyl)Cr(I) species in the aromatic solvent is believed to lead to a diminished catalytic performance. acs.org

Table 1: Catalyst Performance in Different Solvents

Solvent TypeExample SolventObserved PerformanceKey Observation/ReasonSource
AliphaticCyclohexaneHigher ActivityLow concentration (~1%) of an unknown Cr(I) species formed after 1 hour. acs.org
AromaticTolueneReduced/Inferior PerformanceSignificantly higher concentration (~23%) of cationic bis(tolyl)Cr(I) complexes formed after 1 hour, which is linked to diminished performance. acs.org

The solvent is not merely an inert medium but an active participant in the formation and stabilization of catalytically active chromium species. The choice of solvent directly influences the distribution and structure of chromium complexes during the reaction. acs.org

In aliphatic solvents like cyclohexane, the activation of the chromium 2-ethylhexanoate precursor leads to the formation of a polynuclear Cr(II) carboxylate complex, which then partially converts to a chloro-bridged dinuclear Cr(II) pyrrolyl complex. acs.org Only very small quantities of a Cr(I) species are observed. acs.org In contrast, in an aromatic solvent like toluene, a much larger fraction of the chromium is converted into Cr(I) species. acs.org This is specifically due to the formation of cationic bis(tolyl)Cr(I) complexes, indicating that the aromatic solvent actively participates in the generation of this species, which is considered less favorable for catalysis. acs.org The ability of the aromatic solvent to stabilize this particular Cr(I) state leads to a different pathway and ultimately affects the catalyst's efficiency. acs.org

Impact of Impurities (e.g., water, oxygen) on Catalyst Performance

Impurities, particularly water, can have a significant impact on the structure of the this compound precursor and, consequently, on the performance of the resulting catalyst system. The synthesis of the chromium precursor is sensitive to the presence of water, which can alter the final molecular structure. acs.orgrsc.orgnih.gov

It has been shown that the absence of water is crucial for forming the mononuclear chromium(III) tris(2-ethylhexanoate) complex. acs.org When the synthesis is conducted in the presence of water, different structures can be formed. For instance, the reaction of CrCl₃ with sodium 2-ethylhexanoate in water does not yield the expected Cr(EH)₃ but instead produces (EH)₂CrOH, a hydroxo-bridged species. rsc.orgnih.gov This alteration of the precursor has a direct effect on catalytic performance. Catalyst systems prepared from ill-defined sources of this compound have shown erratic catalytic performance, whereas systems derived from the well-defined (EH)₂CrOH precursor exhibit consistently high activity. rsc.orgnih.gov

Table 2: Effect of Water on Precursor and Catalyst Activity

Precursor Synthesis ConditionResulting Chromium CompoundCatalytic PerformanceActivity (g per mol-Cr/h)Source
Anhydrous / "Ill-defined source"Chromium(III) 2-ethylhexanoateErratic16 to 6.8 x 10⁶ (highly variable) rsc.orgnih.gov
In presence of water(2-ethylhexanoate)₂CrOHConsistently high54 x 10⁶ rsc.orgnih.gov

Synergistic Effects of Multi-component Catalyst Systems

This compound is often not used as a standalone catalyst but as a precursor in complex, multi-component systems where the interaction between the different chemicals generates the active catalyst. acs.org An important industrially applied system for ethylene trimerization utilizes a combination of this compound, triethylaluminium (AlEt₃), diethylaluminium chloride (AlEt₂Cl), and 2,5-dimethylpyrrole (DMP). acs.org

In this system, a clear synergistic effect is observed. The activation process involves a specific sequence of reactions where the cocatalysts interact before activating the chromium source. acs.org The 2,5-dimethylpyrrole first reacts with the mixture of AlEt₃ and AlEt₂Cl. acs.org The resulting solution, containing aluminum pyrrolyl complexes, is then used to activate the this compound. acs.org This activation leads to an immediate reduction of the Cr(III) precursor and the formation of various Cr(II) and Cr(I) species that constitute the catalytic cycle. acs.org The precise interplay between the chromium precursor, the pyrrole (B145914) ligand source, and the aluminum-based activators is essential for the high activity and selectivity of the catalyst. acs.org

Table 3: Components of a Synergistic Catalyst System

ComponentRole in the SystemSource
This compoundCatalyst Precursor (Source of Chromium) acs.org
2,5-dimethylpyrrole (DMP)Ligand Source; reacts with aluminum alkyls first. acs.org
Triethylaluminium (AlEt₃)Activator/Cocatalyst; deprotonates DMP. acs.org
Diethylaluminium chloride (AlEt₂Cl)Activator/Cocatalyst; part of the activation solution. acs.org

Future Research Directions and Emerging Applications

Development of More Sustainable and Environmentally Friendly Synthesis Methods

The imperative for green chemistry is driving research into more sustainable methods for synthesizing chromium 2-ethylhexanoate (B8288628), moving away from traditional processes that may involve hazardous solvents or generate significant waste.

A promising development is an electrochemical technology for producing chromium (III) 2-ethylhexanoate directly from metallic chromium. This method is noted for being environmentally friendly and highly controllable, leading to minimal by-products and waste. A key advantage of this electrochemical approach is the significant increase in catalyst efficiency due to the absence of halide anions and water, which are known catalytic poisons in olefin oligomerization reactions.

Another green chemistry approach is the use of mechanochemical synthesis. Researchers have developed a solvent-less method involving the mechanical interaction of chromium(III) chloride with sodium 2-ethylhexanoate, followed by heating. This process can produce chromium(III) tris(2-ethylhexanoate) in yields of approximately 75% and avoids the use of traditional, often toxic, organic solvents. rsc.org

These innovative synthesis routes align with the principles of sustainable chemistry by reducing energy consumption, minimizing waste, and utilizing safer reagents. rsc.orgrsc.org

Design of Novel Ligand Systems for Enhanced Selectivity and Activity

The performance of catalyst systems derived from chromium 2-ethylhexanoate is critically dependent on the ligand coordinated to the chromium center. The rational design of novel ligand systems is a major focus for enhancing catalytic activity and directing selectivity towards desired products like 1-hexene (B165129) or 1-octene (B94956) in ethylene (B1197577) oligomerization.

Research has extensively explored ligands with varied donor atoms and structural backbones. For instance, tridentate ligands with Phosphorus, Nitrogen, and Sulfur donors (PNP, SNS) have shown high efficacy. The steric and electronic properties of these ligands are crucial; sterically compact and basic P or S donor groups tend to yield the highest activities and selectivities. acs.org A secondary amine as the central donor is also vital for high activity, suggesting that deprotonation of this group is part of the catalyst activation process. acs.orgacs.org

The modification of these ligand structures has a significant impact on the product distribution. For example, in iminophosphine ligand systems, decreasing the steric hindrance of the N-aryl group can shift selectivity from 1-hexene towards 1-octene. nih.govacs.org Similarly, with N-aryl PNP ligands, the position of the nitrogen connection on a fused aromatic ring can tune the selectivity between 1-hexene and 1-octene. mdpi.com This demonstrates that subtle changes in the ligand's architecture can steer the catalytic pathway towards different metallacycle intermediates, thereby controlling the final olefin product. mdpi.comnih.gov

Below is a table summarizing the effects of different ligand systems on ethylene oligomerization.

Ligand TypeKey Structural FeaturesEffect on CatalysisResulting Products
PNP/SNS Tridentate, secondary amine central donor, sterically compact P/S groupsHigh activity and selectivityPrimarily 1-hexene (>97% selectivity) acs.org
Iminophosphine Bidentate (P,N), varied P- and N-substituentsSteric hindrance on N-aryl group controls selectivityHigh 1-hexene selectivity with bulky groups; less hindrance increases 1-octene yield nih.govacs.org
Binuclear PNP Two PNP sites on a cyclohexyl scaffoldSignificant enhancement in catalytic activityHigh total selectivity for 1-hexene and 1-octene (84.5%) mdpi.comnih.gov
N-Aryl PNP Fused polyaromatic moieties on the N-siteConnectivity to the N-site tunes product ratioCan be tuned for higher 1-octene (C8/C6 of 3.4) or 1-hexene selectivity mdpi.com

Advanced In-situ Spectroscopic Investigations of Active Sites and Intermediates

Understanding the precise nature of the active catalytic species and the mechanism of the reaction is crucial for catalyst improvement. Advanced in-situ spectroscopic techniques are being employed to probe the catalyst system under reaction conditions, providing invaluable insights into the structure and behavior of active sites and intermediates.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic chromium species that are often part of the catalytic cycle. In-situ EPR studies on catalyst systems have revealed that the reduction of Cr(III) precursors can be faster than the formation of certain observable Cr(I) species. africaresearchconnects.com This suggests that the primary active species might be EPR-silent, such as an antiferromagnetically coupled Cr(I) dimer or a Cr(II) species. africaresearchconnects.com EPR has also been instrumental in identifying deactivation pathways, for example, by observing the decomposition of active complexes into stable but inactive sandwich compounds. africaresearchconnects.comcardiff.ac.uk Isotope labeling studies combined with EPR have provided unequivocal evidence for the formation of key intermediates like chromium(I) bis-ethene complexes during the activation process. nih.gov

These spectroscopic investigations challenge existing assumptions and provide a more dynamic picture of the catalyst's lifecycle, from activation to deactivation. africaresearchconnects.com

Application of Machine Learning and Data Science in Catalyst Discovery and Optimization

By combining quantum-mechanical models, such as Density Functional Theory (DFT), with ML algorithms, researchers can build predictive models for catalyst performance. rsc.orgelsevierpure.com For example, a workflow using DFT-computed transition-state features for over 100 chromium catalysts with (P,N) ligands was used to train a random forest regression model. rsc.org This model successfully identified key molecular descriptors—such as the Cr–N bond distance and the distance of the chromium atom from the ligand plane—that are critical for enhancing 1-octene selectivity. rsc.orgelsevierpure.comrsc.org This data-driven approach allowed for the rapid in-silico design of a new generation of ligands predicted to achieve greater than 95% selectivity for 1-octene. rsc.org

Exploration of New Catalytic Transformations Beyond Olefin Oligomerization

While this compound is predominantly known as a precursor for olefin oligomerization, research is expanding to explore its utility and the utility of other chromium catalysts in a wider range of organic transformations.

Ring-Opening Reactions: Chromium complexes have shown significant catalytic activity in the ring-opening of epoxides. For instance, chromium(III)-salen complexes, often used with a co-catalyst, are effective for the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates. nih.govresearchgate.net These systems can operate under mild conditions and are being developed as multifunctional, single-component catalysts. nih.gov Chromium catalysts have also been used for the ring-opening of epoxides with other nucleophiles, such as azides, to produce valuable azidohydrins. rsc.orgmdpi.com Cooperative catalyst systems, pairing chromium salts with a Lewis base, can enhance activity by simultaneously activating both the epoxide and the nucleophile. nih.gov

Cycloaddition Reactions: Chromium photocatalysis has been successfully applied to [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgnih.gov Light-activated chromium(III) complexes can promote radical cation Diels-Alder cycloadditions. rsc.org Notably, this method can achieve opposite regioselectivity compared to traditional thermal Diels-Alder reactions, providing a complementary synthetic route to structurally diverse cyclohexene (B86901) adducts. rsc.orgx-mol.com Mechanistic studies suggest these reactions can proceed through various pathways, including a photochemical [2+2] cycloaddition followed by a rearrangement. rsc.orgacs.org

These emerging applications demonstrate the versatility of chromium catalysts and open new avenues for their use in sustainable organic synthesis. rsc.orgrsc.orgnih.gov

Fundamental Studies on the Electronic and Coordination States of Chromium in Catalytic Cycles

A deep, fundamental understanding of the chromium center's electronic and coordination state throughout the catalytic cycle is essential for rational catalyst design. The oxidation state of chromium is known to fluctuate during catalysis, and identifying the key states is a subject of ongoing research.

For ethylene trimerization, various catalytic cycles involving different oxidation states have been proposed. One prominent theory, supported by both experimental and theoretical studies, involves a cycle between Cr(I) and Cr(III) states. acs.orgrsc.org In this mechanism, the cycle begins with a Cr(I) species that undergoes oxidative coupling with two ethylene molecules to form a Cr(III) metallacyclopentane intermediate. This intermediate then coordinates another ethylene, expands to a metallacycloheptane, and finally eliminates 1-hexene to regenerate the Cr(I) catalyst. rsc.orgresearchgate.net

Alternatively, a Cr(II) to Cr(IV) cationic cycle has also been suggested, particularly when activators like MAO are used, which can deprotonate the ligand and generate a cationic chromium complex. acs.orgacs.orgst-andrews.ac.uk The precise mechanism and the dominant oxidation states can be influenced by the ligand structure, the type of activator used, and the reaction conditions. acs.orgacs.org In-situ spectroscopic studies have detected Cr(I), Cr(II), and Cr(III) species, indicating a complex interplay of various oxidation states during the reaction. africaresearchconnects.comnih.gov Elucidating these fundamental electronic and structural changes remains a key area of research to unlock the full potential of these catalytic systems.

Q & A

Q. What are the recommended methods for synthesizing Chromium(III) 2-ethylhexanoate in laboratory settings?

Chromium(III) 2-ethylhexanoate is typically synthesized by reacting chromium(III) salts with 2-ethylhexanoic acid under controlled conditions. Key parameters include maintaining a stoichiometric ratio of chromium to ligand and ensuring inert atmospheric conditions to prevent oxidation. The product is often isolated as a green viscous liquid with 8–10% chromium content, dissolved in mineral spirits for stability . Purity can be verified via chromium elemental analysis and infrared spectroscopy (IR) to confirm ligand coordination .

Q. How should researchers characterize the purity and structural integrity of Chromium(III) 2-ethylhexanoate?

Critical characterization methods include:

  • Chromium content analysis : Inductively coupled plasma (ICP) or atomic absorption spectroscopy to quantify chromium levels (target: 8–10%) .
  • Infrared spectroscopy : Identification of carboxylate ligand coordination via C=O and Cr–O stretching frequencies .
  • Viscosity and density measurements : To confirm physical consistency with reported data (e.g., density ≈1.01 g/cm³) . Discrepancies in purity (e.g., 78.48% salt purity in some batches) require recalibration of synthesis protocols .

Q. What safety protocols are critical when handling Chromium(III) 2-ethylhexanoate?

  • Personal protective equipment (PPE) : Flame-retardant antistatic clothing, nitrile gloves inspected for integrity, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; store in well-ventilated areas .
  • First aid : Immediate decontamination for skin/eye contact (15-minute water rinse) and medical consultation for ingestion/inhalation .
  • Waste disposal : Incineration at approved facilities to prevent environmental release .

Advanced Research Questions

Q. How does the coordination environment of Chromium(III) 2-ethylhexanoate influence its catalytic activity in oxidation reactions?

The octahedral coordination geometry of Cr(III) with carboxylate ligands enables Lewis acid behavior, facilitating substrate activation in oxidation reactions. Researchers should:

  • Compare catalytic efficiency using spectroscopic techniques (e.g., UV-Vis to monitor Cr oxidation states).
  • Study solvent effects (e.g., mineral spirits vs. polar aprotic solvents) on reaction kinetics .
  • Conduct X-ray absorption spectroscopy (XAS) to correlate coordination structure with activity .

Q. What methodologies resolve contradictions in reported catalytic efficiencies across studies?

Contradictions often arise from variations in:

  • Cr concentration : Standardize synthesis to ensure consistent Cr content (8–10%) .
  • Reaction conditions : Control temperature (e.g., avoid exceeding 230°F/110°C, the flash point) and solvent purity .
  • Analytical techniques : Use internal standards (e.g., deuterated analogs) in GC-MS/HPLC to improve reproducibility .

Q. What experimental strategies assess the compound’s stability under varying thermal and solvent conditions?

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures and residual mass to evaluate thermal stability.
  • Solvent compatibility tests : Monitor viscosity changes and precipitate formation in polar vs. non-polar solvents .
  • Long-term storage studies : Track Cr content and ligand integrity under inert vs. ambient atmospheres .

Q. How can read-across methodologies address data gaps in toxicity studies for Chromium(III) 2-ethylhexanoate?

When direct toxicity data is limited (e.g., developmental effects), researchers can:

  • Use read-across with structurally similar compounds (e.g., 2-ethylhexanoic acid derivatives) to infer hazards .
  • Conduct in vitro assays (e.g., hepatocyte viability tests) to validate predicted liver toxicity .
  • Compare bioaccumulation potential using log P values from analogous metal carboxylates .

Methodological Notes

  • Data integrity : Document synthesis parameters (e.g., Cr content, solvent ratios) and analytical conditions (e.g., IR calibration) to enable cross-study validation .
  • Ethical compliance : Adhere to institutional safety guidelines for hazardous materials and disclose risk mitigation strategies in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.